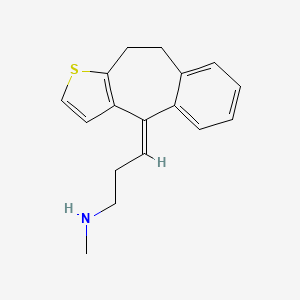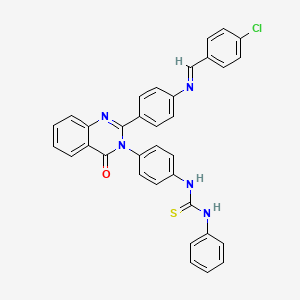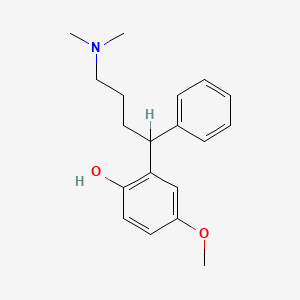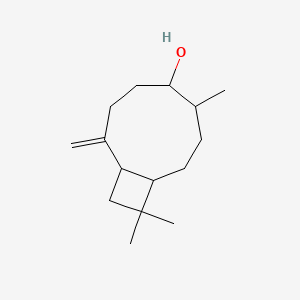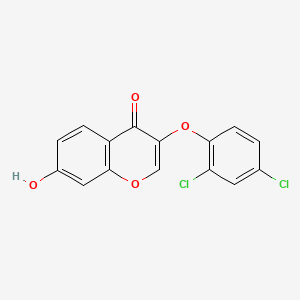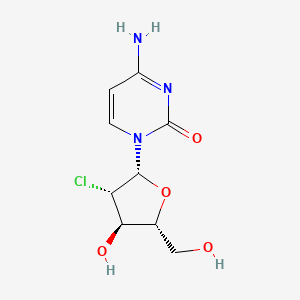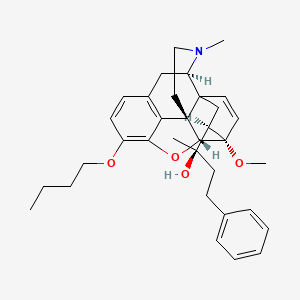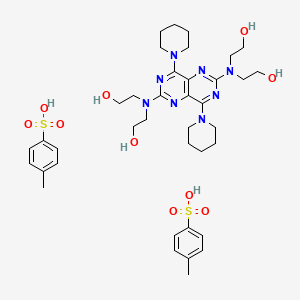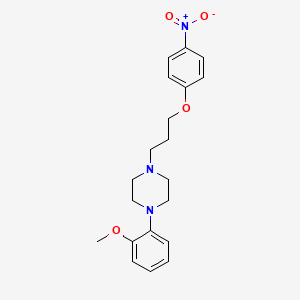
Piperazine, 1-(2-methoxyphenyl)-4-(3-(4-nitrophenoxy)propyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(2-methoxyphenyl)-4-(3-(4-nitrophenoxy)propyl)- is a complex organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as anthelmintics and psychoactive substances. The specific structure of this compound, with its methoxyphenyl and nitrophenoxy groups, suggests potential unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(2-methoxyphenyl)-4-(3-(4-nitrophenoxy)propyl)- typically involves multiple steps:
Formation of the Piperazine Core: This can be achieved through the reaction of ethylenediamine with diethylene glycol or other suitable reagents under controlled conditions.
Introduction of the Methoxyphenyl Group: This step involves the reaction of piperazine with 2-methoxyphenyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Nitrophenoxypropyl Group: The final step involves the reaction of the intermediate compound with 3-(4-nitrophenoxy)propyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be essential to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 1-(2-methoxyphenyl)-4-(3-(4-nitrophenoxy)propyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Oxidation of Methoxy Group: Formation of the corresponding aldehyde or carboxylic acid.
Substitution Reactions: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Piperazine, 1-(2-methoxyphenyl)-4-(3-(4-nitrophenoxy)propyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of parasitic infections and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Piperazine, 1-(2-methoxyphenyl)-4-(3-(4-nitrophenoxy)propyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl and nitrophenoxy groups may play a role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets involved would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Piperazine: The parent compound, widely used as an anthelmintic.
1-(2-Methoxyphenyl)piperazine: A simpler derivative with similar structural features.
4-(3-(4-Nitrophenoxy)propyl)piperazine: Another derivative with a different substitution pattern.
Uniqueness
Piperazine, 1-(2-methoxyphenyl)-4-(3-(4-nitrophenoxy)propyl)- is unique due to the combination of its methoxyphenyl and nitrophenoxy groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
84344-55-8 |
|---|---|
Fórmula molecular |
C20H25N3O4 |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
1-(2-methoxyphenyl)-4-[3-(4-nitrophenoxy)propyl]piperazine |
InChI |
InChI=1S/C20H25N3O4/c1-26-20-6-3-2-5-19(20)22-14-12-21(13-15-22)11-4-16-27-18-9-7-17(8-10-18)23(24)25/h2-3,5-10H,4,11-16H2,1H3 |
Clave InChI |
JBCLEFAVLCKJGJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1N2CCN(CC2)CCCOC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


